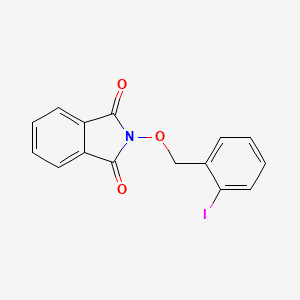
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring
Métodos De Preparación
The synthesis of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with an appropriate hydroxyethylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antioxidant properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as 1,2,4-triazine-3,5(2H,4H)-dione and its derivatives. These compounds share a similar triazine ring structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific hydroxyethyl group, which may confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
6-(1-hydroxyethyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)3-4(10)6-5(11)8-7-3/h2,9H,1H3,(H2,6,8,10,11) |
Clave InChI |
JRTCTHFDUMOLLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


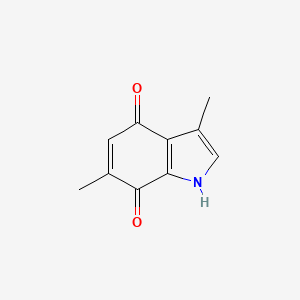
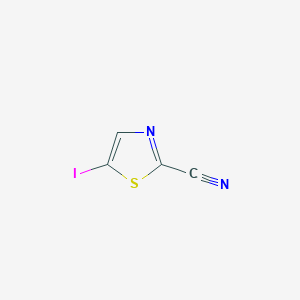
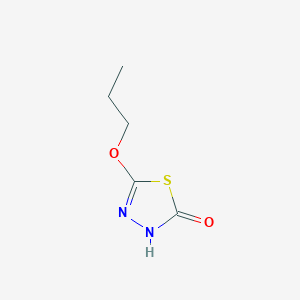
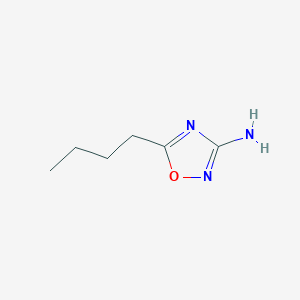

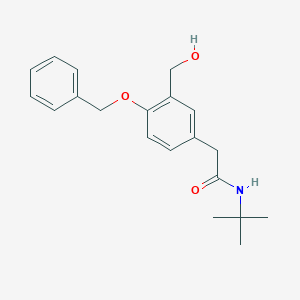


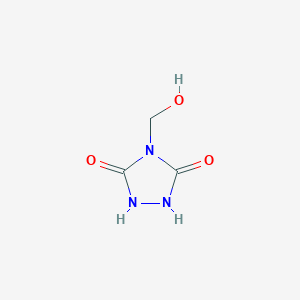
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
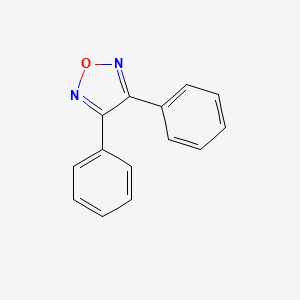

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
